

# addressing off-target effects of Adenosine 5'-diphosphoribose in cellular models

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## Compound of Interest

Compound Name: Adenosine 5'-diphosphoribose  
sodium salt

Cat. No.: B1632029

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## Part 1: Core Concepts: The Primary Off-Target Signaling Pathways

Understanding the primary off-target interactions of ADP-ribose is the first step toward designing robust experiments. Exogenously applied or endogenously released ADP-ribose can inadvertently activate at least two major, distinct signaling pathways that often converge on a common downstream signal: an increase in intracellular calcium ( $[Ca^{2+}]_i$ ).

- **TRPM2 Channel Activation:** The Transient Receptor Potential Melastatin 2 (TRPM2) is a non-selective cation channel permeable to  $Ca^{2+}$ .<sup>[1]</sup> Intracellular ADP-ribose is a well-established activator of TRPM2, leading directly to  $Ca^{2+}$  influx from the extracellular space.<sup>[2][3]</sup> This activation is often implicated in cellular responses to oxidative stress and can be potentiated by elevated temperatures.<sup>[4][5]</sup>
- **P2Y<sub>1</sub> Receptor Activation:** Extracellular ADP-ribose can act as a specific agonist for the P2Y<sub>1</sub> purinergic receptor, a G-protein coupled receptor (GPCR).<sup>[6]</sup> Activation of P2Y<sub>1</sub> initiates a canonical signaling cascade involving phospholipase C (PLC), which generates inositol trisphosphate (IP<sub>3</sub>) and leads to the release of  $Ca^{2+}$  from intracellular stores like the endoplasmic reticulum.<sup>[6][7]</sup>

The co-activation of these pathways can be a significant source of experimental artifacts. The following diagram illustrates how a single molecule, ADP-ribose, can trigger two separate

pathways leading to a similar outcome.

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